molecular formula C11H11NO3 B14704790 2-[(Phenylacetyl)amino]prop-2-enoic acid CAS No. 25637-52-9

2-[(Phenylacetyl)amino]prop-2-enoic acid

Cat. No.: B14704790
CAS No.: 25637-52-9
M. Wt: 205.21 g/mol
InChI Key: QTUUGYIIIZKFQR-UHFFFAOYSA-N
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Description

2-[(Phenylacetyl)amino]prop-2-enoic acid, also known as 2-[(2-phenylacetyl)amino]prop-2-enoic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of propenoic acid and features a phenylacetyl group attached to the nitrogen atom of the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of phenylacetyl chloride and an amino acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylacetyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(Phenylacetyl)amino]prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Phenylacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylacetamidoacrylic acid
  • N-(Phenylacetyl)dehydroalanine
  • 2-(2-Phenyl-acetylamino)-acrylic acid

Uniqueness

2-[(Phenylacetyl)amino]prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a phenylacetyl group and a propenoic acid moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

25637-52-9

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2-[(2-phenylacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15)

InChI Key

QTUUGYIIIZKFQR-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)O)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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